Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
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Overview
Description
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a 3-methylphenyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves the esterification of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) for halogenation or concentrated nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Formation of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid.
Reduction: Formation of 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
- Methyl 2-(4-fluorophenyl)-4-(3-methylphenyl)-4-oxobutanoate
- Methyl 2-(4-methylphenyl)-4-(3-methylphenyl)-4-oxobutanoate
Uniqueness
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate is unique due to the presence of both a 4-chlorophenyl group and a 3-methylphenyl group, which can influence its chemical reactivity and biological activity. The specific combination of these substituents may result in distinct properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAROCWNZVLMQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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